



Preparing TCO-Modified Antibodies for Bioorthogonal Conjugation

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the specific and efficient labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and biocompatibility.[1][2][3] This application note provides a detailed guide for the preparation of TCO-modified antibodies, a critical first step for their use in a variety of applications including antibody-drug conjugates (ADCs), in vivo imaging, and immunoassays.[2][4]

The most common method for modifying antibodies with TCO involves the use of an N-hydroxysuccinimide (NHS) ester of TCO, which reacts with primary amines on the antibody, primarily the ϵ -amino groups of lysine residues, to form stable amide bonds.[5][6] This process, while robust, requires careful optimization to achieve the desired degree of labeling (DOL) without compromising the antibody's integrity and function. Recent studies have highlighted that the hydrophobic nature of the TCO moiety can lead to its "masking" through interactions with the antibody surface, rendering it non-reactive.[5][7] The incorporation of hydrophilic linkers, such as polyethylene glycol (PEG), between the TCO and the NHS ester can mitigate this issue, significantly enhancing the reactivity of the conjugated TCO.[3][5][7]



This document provides detailed protocols for the modification of antibodies with TCO-NHS esters, methods for determining the degree of labeling, and a protocol for the subsequent conjugation of the TCO-modified antibody with a tetrazine-functionalized molecule.

Quantitative Data Summary

The efficiency of antibody modification with TCO-NHS esters and the subsequent reactivity of the conjugated TCO are influenced by several factors, including the molar ratio of the TCO-NHS ester to the antibody and the presence of hydrophilic linkers. The following tables summarize key quantitative data from published studies.

Table 1: Influence of Molar Excess of TCO-NHS Ester on Degree of Labeling (DOL)

| Antibody | Molar Excess of TCO-NHS Ester | Average Degree of Labeling (TCOs/antibody) | Reference |
|-----------------|-------------------------------|--|-----------|
| Anti-c-myc 9E10 | 5 | 4 | [8] |
| Anti-c-myc 9E10 | 10 | 8 | [8] |
| Anti-c-myc 9E10 | 15 | 10 | [8] |
| Anti-CEA 3C1 | 5 | 4 | [8] |
| Herceptin | Not specified (titration) | 1-2 | [9] |
| mAb | 100 | ~7 | [10] |
| mAb | 500 | ~18 | [10] |
| mAb | 1000 | ~19 | [10] |
| Cetuximab | Not specified | 8.1 | [11] |
| Anti-A33 mAb | Not specified | 5.3 | [11] |

Table 2: Effect of PEG Linkers on TCO Reactivity



| TCO Conjugation Method | Linker | TCO Functionality | Reference |
|--|------------------|-------------------|-----------|
| Direct Amine-Coupling (NHS-TCO) | None | ~10% | [5] |
| Two-Step (Azide/DBCO reaction) | PEG4 | ~100% | [3][5] |
| Two-Step (Azide/DBCO reaction) | PEG24 | ~100% | [3][5] |
| Single-Step (NHS- PEG-TCO) | PEG | ~40% | [12] |
| Single-Step (NHS- Valeric Acid-TCO) | Valeric Acid | ~60% | [12] |
| Single-Step (NHS- Valeric Acid-PEG- TCO) | Valeric Acid-PEG | ~30% | [12] |

Experimental Protocols

Protocol 1: Antibody Preparation for TCO Modification

Objective: To prepare the antibody by removing any interfering substances from the storage buffer.

Materials:

- Antibody of interest
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)[13][14]
- Spin desalting columns (appropriate molecular weight cutoff for the antibody)[5][15]



Microcentrifuge

Procedure:

- Buffer Exchange: Equilibrate a spin desalting column with the amine-free reaction buffer according to the manufacturer's instructions.
- Apply the antibody solution to the column.
- Centrifuge the column to exchange the antibody into the amine-free buffer.
- Determine Antibody Concentration: Measure the absorbance of the purified antibody at 280 nm (A280) using a spectrophotometer. Calculate the concentration using the antibody's extinction coefficient.[15] The ideal concentration for the labeling reaction is typically between 1-5 mg/mL.[13][16]

Protocol 2: TCO-NHS Ester Conjugation to an Antibody

Objective: To covalently attach TCO moieties to the antibody via reaction with primary amines.

Materials:

- Purified antibody in amine-free buffer (from Protocol 1)
- TCO-PEGn-NHS ester (n indicates the number of PEG units)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[13][17]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]
- Reaction tubes
- Orbital shaker or rotator

Procedure:

Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-PEGn-NHS
ester in anhydrous DMSO or DMF to a concentration of 10 mM.[13][16] It is crucial to
minimize exposure of the NHS ester to moisture to prevent hydrolysis.[17]



- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
 [13] The optimal molar ratio may need to be determined empirically for each antibody. [18]
 - Gently mix the reaction and incubate for 1-3 hours at room temperature or on ice for 2 hours.[5][15][16]
- Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.[16][17] Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer components by purifying the TCO-modified antibody using a spin desalting column equilibrated with PBS or another suitable storage buffer.[5]

Protocol 3: Determination of the Degree of Labeling (DOL)

Objective: To quantify the average number of TCO molecules conjugated per antibody.

Method 1: Spectroscopic Back-Titration

- React the TCO-modified antibody with a known concentration of a tetrazine-linked chromophore (e.g., a fluorescent dye).
- After the reaction is complete, purify the labeled antibody from the excess tetrazine-dye.
- Measure the absorbance of the antibody at 280 nm and the absorbance of the dye at its maximum wavelength.
- Calculate the DOL using the Beer-Lambert law and the known extinction coefficients of the antibody and the dye.[19]

Method 2: Mass Spectrometry

Analyze the TCO-modified antibody using LC-MS.



 The mass difference between the modified and unmodified antibody will indicate the number of TCO moieties attached.[20]

Protocol 4: Conjugation of TCO-Modified Antibody with a Tetrazine-Functionalized Molecule

Objective: To perform the bioorthogonal click chemistry reaction between the TCO-modified antibody and a tetrazine-labeled molecule.

Materials:

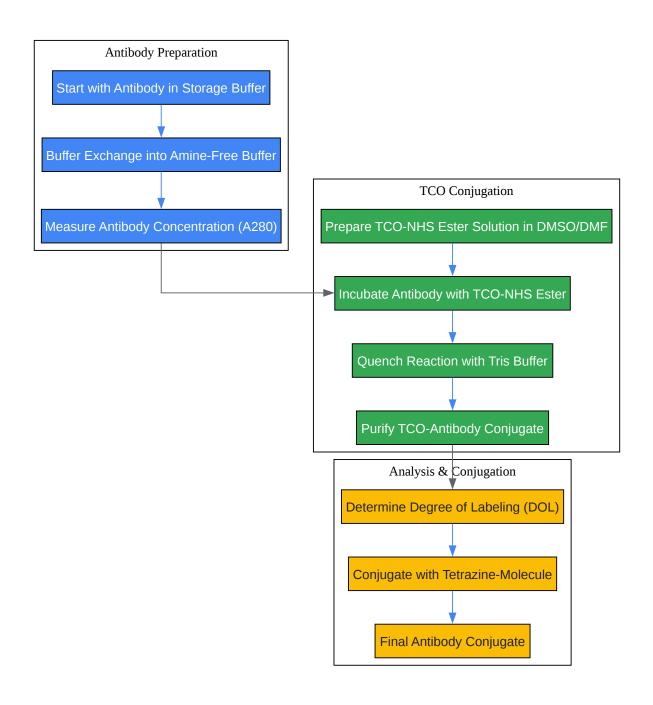
- Purified TCO-modified antibody
- Tetrazine-functionalized molecule (e.g., drug, fluorophore, biotin)
- Reaction buffer (e.g., PBS, pH 7.4)[13]

Procedure:

- Reactant Preparation: Prepare the TCO-modified antibody in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.
- Click Reaction:
 - Add the tetrazine-labeled molecule to the TCO-modified antibody solution. A slight molar excess (1.1 to 2-fold) of the tetrazine molecule is often used.[17]
 - Incubate the reaction for 10-60 minutes at room temperature.[17] The reaction is typically very fast.
- Purification (Optional): If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent using size exclusion chromatography or dialysis.[13]

Visualizations

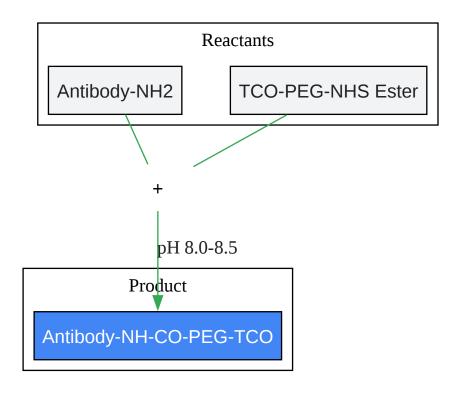




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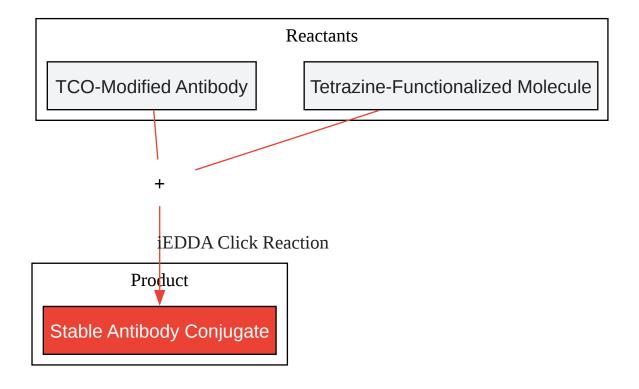
Caption: Experimental workflow for TCO-modification of an antibody.





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Caption: Amine-reactive TCO-NHS ester conjugation to an antibody.





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Caption: TCO-Tetrazine bioorthogonal click chemistry reaction.

Conclusion

The preparation of TCO-modified antibodies is a fundamental technique for accessing a wide range of advanced bioconjugates. By carefully selecting the appropriate TCO-NHS ester, optimizing the reaction conditions, and purifying the product, researchers can generate highly reactive and functional antibody conjugates. The protocols and data presented in this application note provide a solid foundation for scientists and drug development professionals to successfully implement this powerful bioorthogonal chemistry in their research and development endeavors.

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